4-(2-Aminoethyl)-4'-fluorobiphenyl molecular weight and formula
4-(2-Aminoethyl)-4'-fluorobiphenyl molecular weight and formula
An In-depth Technical Guide to 4-(2-Aminoethyl)-4'-fluorobiphenyl
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-4'-fluorobiphenyl, a specialized organic compound with significant potential in research and drug development. It is important to note that this molecule is not a widely cataloged or commercially available substance. Therefore, this document combines established principles of medicinal chemistry and organic synthesis with in silico predictions to offer a robust scientific framework for its study. We will delve into its core molecular attributes, propose a logical synthetic pathway, outline a standard analytical validation workflow, and explore its potential applications based on its key structural motifs: the stable 4'-fluorobiphenyl core and the versatile 2-aminoethyl pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and potentially synthesize this novel compound.
Core Molecular Structure and Physicochemical Properties
The structure of 4-(2-Aminoethyl)-4'-fluorobiphenyl is defined by a biphenyl backbone, functionalized with a fluorine atom on one phenyl ring (at the 4'-position) and a 2-aminoethyl group on the other (at the 4-position). This combination imparts a unique set of properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the basic aminoethyl side chain provides a site for salt formation to improve aqueous solubility and can serve as a key interaction point with biological targets.
Molecular Formula and Weight
The fundamental properties of the molecule are derived directly from its atomic composition.
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Chemical Formula: C₁₄H₁₅FN
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Molecular Weight (Monoisotopic): 229.1165 g/mol
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Molecular Weight (Average): 229.28 g/mol
Calculated Physicochemical Data
The following table summarizes key physicochemical properties predicted through computational models. These values are essential for planning experimental work, including purification, formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.
| Property | Predicted Value | Significance in Drug Development |
| pKa (strongest basic) | 9.9 | The primary amine allows for salt formation below this pH, enhancing solubility. |
| LogP | 3.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | Suggests high potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The primary amine can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and fluorine atoms can act as hydrogen bond acceptors. |
| Freely Rotatable Bonds | 3 | Provides conformational flexibility for optimal binding to a target. |
Proposed Retrosynthetic and Forward Synthesis Pathway
Caption: Retrosynthetic analysis for 4-(2-Aminoethyl)-4'-fluorobiphenyl.
Detailed Forward Synthesis Protocol
This proposed protocol is based on well-established and high-yielding chemical transformations.
Step 1: Suzuki Coupling to form the Biphenyl Core The foundational 4-acetyl-4'-fluorobiphenyl scaffold is efficiently constructed via a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is widely used in the pharmaceutical industry for its reliability and tolerance of various functional groups.
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Reactants: 4-Bromoacetophenone, 4-Fluorophenylboronic acid.
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Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃).
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Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water.
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Procedure:
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To an inert atmosphere reaction vessel, add 4-bromoacetophenone (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
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Degas the chosen solvent system and add it to the vessel.
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Heat the reaction mixture (typically 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography on silica gel to yield 4-acetyl-4'-fluorobiphenyl.
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Step 2: Elaboration to a Two-Carbon Chain (Wittig or Horner-Wadsworth-Emmons Reaction) The acetyl group is converted into a two-carbon chain with a terminal functional group suitable for conversion to an amine. A Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate is a reliable choice.
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Reactants: 4-Acetyl-4'-fluorobiphenyl, Diethyl cyanomethylphosphonate.
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Base: A strong, non-nucleophilic base such as Sodium Hydride (NaH).
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Solvent: Anhydrous polar aprotic solvent (e.g., THF, DMF).
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Procedure:
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In an inert, dry flask, suspend NaH (1.2 eq) in anhydrous THF.
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Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir until hydrogen evolution ceases.
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Add a solution of 4-acetyl-4'-fluorobiphenyl (1.0 eq) in THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction carefully with water and perform an aqueous workup and extraction.
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Purify by chromatography to obtain (4'-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile.
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Step 3: Reduction to the Primary Amine The terminal nitrile group is reduced to the desired primary amine. Catalytic hydrogenation is a clean and effective method.
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Reactant: (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile.
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Catalyst: Palladium on carbon (Pd/C) or a Raney Nickel catalyst.
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Reducing Agent: Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate.
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Solvent: An alcohol (e.g., Methanol, Ethanol) often with a small amount of acid or base to prevent side reactions.
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Procedure:
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Dissolve the nitrile in the chosen solvent in a hydrogenation vessel.
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Add the catalyst (typically 5-10% by weight).
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Pressurize the vessel with hydrogen gas (or add the transfer agent) and stir vigorously.
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Monitor the reaction until hydrogen uptake ceases.
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Filter the reaction mixture through celite to remove the catalyst.
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Evaporate the solvent. The resulting crude product can be purified by crystallization of its hydrochloride salt to yield 4-(2-Aminoethyl)-4'-fluorobiphenyl hydrochloride.
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Analytical Workflow for Structural Verification and Purity Assessment
A rigorous analytical workflow is essential to confirm the identity and purity of the newly synthesized compound. This self-validating system ensures that the material meets the standards required for further research.
Caption: Standard workflow for analytical characterization and validation.
Key Analytical Techniques
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₄H₁₅FN would be observed at m/z 230.1238.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all protons and their connectivity. Key expected signals include the ethyl chain protons (two triplets) and distinct aromatic signals for the two differently substituted phenyl rings.
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¹³C NMR: Will show 12 distinct aromatic carbon signals (due to symmetry) and 2 aliphatic signals for the ethyl group.
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¹⁹F NMR: Will display a single resonance, confirming the presence of the fluorine atom.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A purity level of >95% is typically required for biological screening.
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Elemental Analysis: Provides the percentage composition of C, H, F, and N, which must match the calculated values for the molecular formula C₁₄H₁₅FN.
Potential Applications in Drug Discovery and Development
The unique structural features of 4-(2-Aminoethyl)-4'-fluorobiphenyl make it a compelling scaffold for several therapeutic areas. The fluorobiphenyl moiety is a known privileged structure in medicinal chemistry, famously appearing in non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[1][2] The introduction of fluorine often enhances metabolic stability and can improve binding interactions with protein targets.[3]
The 2-aminoethyl group is a common pharmacophore that mimics aspects of key neurotransmitters like dopamine and serotonin, making this scaffold a candidate for developing novel agents targeting the central nervous system (CNS). Furthermore, the primary amine provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
Potential research applications include:
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CNS Agents: As a scaffold for novel dopamine or serotonin receptor modulators for treating depression, anxiety, or neurodegenerative diseases.
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Anti-inflammatory Drugs: As a starting point for developing new NSAIDs or other anti-inflammatory agents with potentially improved safety and metabolic profiles.
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Chemical Probes: The structure could be modified with reporter tags to serve as a chemical probe for studying specific biological pathways or protein functions.
References
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PrepChem. Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl. Available at: [Link]
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PubChem. 4-Fluorobiphenyl. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. [4-(4-PHENYLPHENYL)-PHENYL] ETHYL ACETATE. Available at: [Link]
- Patents. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- Google Patents. Method for synthesis of flurbiprofen.
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MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available at: [Link]
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PubMed. Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Available at: [Link]
